4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene

Description

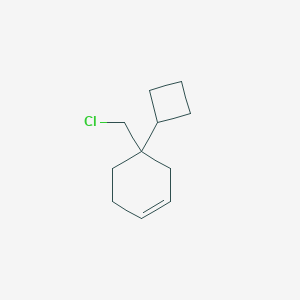

4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene is a cyclohexene derivative featuring two distinct substituents at the 4-position: a chloromethyl (-CH₂Cl) group and a cyclobutyl ring. This compound combines the strained cyclobutyl moiety, known for its unique reactivity due to ring strain, with a chloromethyl group, which is highly reactive in nucleophilic substitution and alkylation reactions.

Properties

Molecular Formula |

C11H17Cl |

|---|---|

Molecular Weight |

184.70 g/mol |

IUPAC Name |

4-(chloromethyl)-4-cyclobutylcyclohexene |

InChI |

InChI=1S/C11H17Cl/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h1-2,10H,3-9H2 |

InChI Key |

PVAJWDDANSTICJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2(CCC=CC2)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene typically involves the chloromethylation of cyclobutylcyclohexene. This can be achieved through the reaction of cyclobutylcyclohexene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally require a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutylcyclohexane derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Formation of substituted cyclohexene derivatives.

Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

Reduction: Formation of cyclobutylcyclohexane.

Scientific Research Applications

4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclobutyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclohexene Derivatives

Research Findings and Discussion

- Chloromethyl vs. Chlorophenyl : The chloromethyl group in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the chlorophenyl group in 4-(4-Chlorophenyl)cyclohex-3-en-1-one stabilizes aromatic electrophilic substitution pathways .

- Cyclobutyl vs. Isopropylidene : The cyclobutyl group’s ring strain may enhance reactivity in ring-opening polymerizations, contrasting with the sterically bulky isopropylidene group, which prioritizes stability .

Biological Activity

4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : C10H15Cl

- Molecular Weight : 186.68 g/mol

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail these activities and their implications.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer lines. The compound may exert its effects through:

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

- Induction of Apoptosis : Triggering programmed cell death pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. This interaction may involve:

- Enzyme Inhibition : Blocking enzymes critical for cellular functions.

- Receptor Modulation : Altering receptor activity that influences cell signaling pathways.

Data Table: Biological Activity Summary

| Activity Type | Tested Against | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Membrane disruption | |

| Anticancer | Cancer cell lines | Cell cycle arrest, apoptosis |

Case Studies

Several case studies have highlighted the practical applications of this compound in therapeutic settings:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a significant reduction in bacterial viability at low concentrations.

- Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus.

-

Case Study on Anticancer Activity :

- In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a 40% reduction in cell viability after 48 hours.

- The compound was found to induce apoptosis as confirmed by flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.